

Physical and chemical characteristics of 5-Hydroxyomeprazole-d3

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Compound of Interest

Compound Name: 5-Hydroxyomeprazole-d3-1

Cat. No.: B15571866

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An In-depth Technical Guide to 5-Hydroxyomeprazole-d3

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-Hydroxyomeprazole-d3, a deuterated analog of a primary metabolite of Omeprazole. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, analytical methodologies, and its role in pharmacokinetic studies.

Introduction

5-Hydroxyomeprazole-d3 is the deuterium-labeled form of 5-Hydroxyomeprazole, which is a major metabolite of the proton pump inhibitor Omeprazole. Omeprazole is widely used in the treatment of conditions related to excessive stomach acid, such as dyspepsia and peptic ulcer disease.[1][2] The introduction of deuterium atoms into the molecule provides a stable isotopelabeled internal standard essential for accurate quantification in bioanalytical studies, particularly those employing mass spectrometry.[3] This guide delves into the core physicochemical properties, analytical methods, and metabolic context of 5-Hydroxyomeprazole-d3.

Physicochemical Characteristics



The physical and chemical properties of 5-Hydroxyomeprazole-d3 are fundamental to its application in research. These characteristics are summarized in the tables below. It is important to note that various deuteration patterns and salt forms exist, leading to different CAS numbers and molecular weights.

Table 1: General and Physical Properties

Property	Value Value	Source(s)
Appearance	Light Beige Solid / Off-white to light brown Solid	[3]
Purity	>95% to 98%	[1][4]
Solubility	Slightly soluble in Chloroform; Soluble in DMSO (requires sonication and warming)	[1][3]
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months or -20°C for up to 1 month. Store at -86°C under inert atmosphere.	[1][3]
Stability	Hygroscopic and Temperature Sensitive	[5]

Table 2: Chemical Identifiers and Molecular Properties



Identifier/Property	Value	Source(s)
Molecular Formula	C17H16D3N3O4S	
Molecular Weight	364.43 g/mol	[1][3]
CAS Number	1189882-58-3, 2748479-83-4	[6]
IUPAC Name	[6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-4-(trideuteriomethoxy)pyridin-3-yl]methanol	[1]
Synonyms	5-Hydroxy Omeprazole D3; 4-Methoxy-d3-6-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinemethanol; 5-Methoxy-2-[[(4-methoxy-d3-3-methyl-5-hydroxymethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole; Hydroxyomeprazole-d3; 5-Hydroxy Omeprazole-(Pyridyl)-d3	[1]
InChl Key	CMZHQFXXAAIBKE- HPRDVNIFSA-N	[1]
SMILES	CC1=C(C(=CN=C1CS(=O)C2 =NC3=C(N2)C=C(C=C3)OC)C O)OC	[1]

A sodium salt form of 5-Hydroxyomeprazole-d3 is also available:

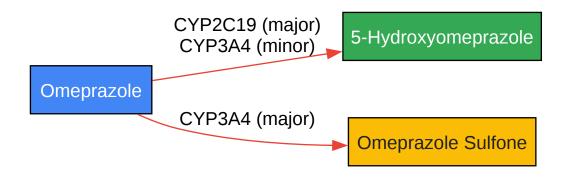
Table 3: Properties of 5-Hydroxyomeprazole-d3 Sodium Salt



Identifier/Property	Value	Source(s)
Molecular Formula	C17H15D3N3NaO4S	[7][4]
Molecular Weight	386.42 g/mol	[7][8]
CAS Number	1215629-45-0 (unlabeled salt)	[7][8]
Purity	98%	[7]

Metabolic Pathway of Omeprazole

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[2][9] The formation of 5-hydroxyomeprazole is a major metabolic route, predominantly catalyzed by CYP2C19.[10][11][12][13] This metabolic pathway is significant as the genetic polymorphism of CYP2C19 can lead to considerable inter-individual differences in omeprazole metabolism and clinical outcomes.[9] Another key metabolite is omeprazole sulfone, formed mainly through the action of CYP3A4.[9][12][13]



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Major metabolic pathways of Omeprazole.

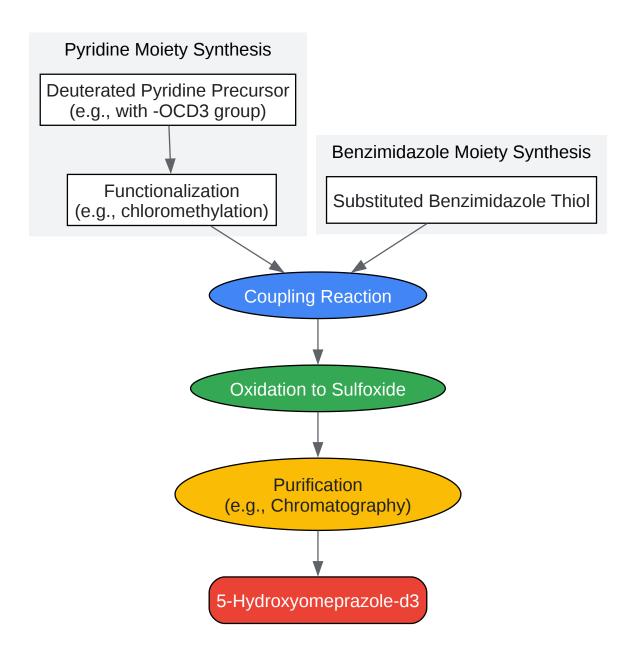
Experimental Protocols

Detailed experimental protocols for the synthesis of 5-Hydroxyomeprazole-d3 are proprietary to commercial suppliers. However, a general understanding can be derived from the synthesis of its non-deuterated analog.

General Synthesis Approach



The total synthesis of 5-hydroxyomeprazole has been reported and involves multiple steps.[14] [15] A plausible synthetic route for the deuterated analog would involve the use of a deuterated starting material, such as a trideuteriomethoxy-substituted pyridine precursor. The synthesis generally involves the coupling of a substituted pyridine moiety with a benzimidazole thiol, followed by oxidation to the sulfoxide.



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Generalized synthetic workflow for 5-Hydroxyomeprazole-d3.



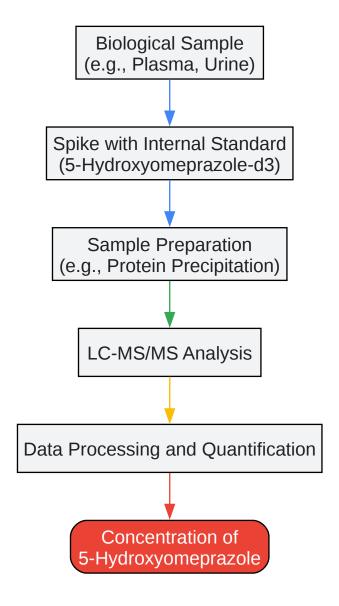
Analytical Methodology: Quantification in Biological Matrices

5-Hydroxyomeprazole-d3 is primarily used as an internal standard for the quantification of 5-hydroxyomeprazole in biological samples, such as plasma and urine.[16][9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this application due to its high sensitivity and specificity.[9][17]

A. Sample Preparation (Protein Precipitation)

- To a 100 μL aliquot of plasma sample, add an appropriate amount of 5-Hydroxyomeprazoled3 solution (internal standard).
- Add 300 μL of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
- B. LC-MS/MS Analysis A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer is used.
- Chromatographic Separation: A C18 reverse-phase column is typically employed to separate the analyte from other matrix components.[17][18]
- Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both 5hydroxyomeprazole and 5-Hydroxyomeprazole-d3.





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Workflow for the quantification of 5-Hydroxyomeprazole.

Applications in Research

The primary application of 5-Hydroxyomeprazole-d3 is as an internal standard in pharmacokinetic and metabolic research.[16][3] Its use improves the accuracy and precision of analytical methods by correcting for variations during sample preparation and analysis.[16] This is crucial for:

Therapeutic Drug Monitoring: Ensuring optimal drug dosage and efficacy.[16]



- Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of omeprazole.[16][10]
- Metabolic Phenotyping: Investigating the activity of CYP2C19 and its impact on drug metabolism.[10][17]

Conclusion

5-Hydroxyomeprazole-d3 is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its well-defined physicochemical properties and its role as a stable isotope-labeled internal standard enable the reliable and accurate quantification of omeprazole's primary metabolite. This guide provides a foundational understanding of its characteristics and applications, supporting its effective use in a laboratory setting.

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